
Nickel;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-tantalum compounds are intermetallic compounds formed between nickel and tantalum. These compounds exhibit unique properties such as high melting points, excellent corrosion resistance, and significant hardness. They are of great interest in various industrial applications, including electronics, aerospace, and catalysis, due to their stability and durability under extreme conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-tantalum compounds can be synthesized through various methods, including:
Solid-State Reactions: This involves mixing nickel and tantalum powders and heating them at high temperatures to form the desired intermetallic compound.
Mechanical Alloying: This method involves repeated fracturing and welding of nickel and tantalum powders in a high-energy ball mill, leading to the formation of the compound.
Chemical Vapor Deposition (CVD): Nickel and tantalum precursors are vaporized and then deposited onto a substrate, where they react to form the compound.
Industrial Production Methods:
Vacuum Arc Melting: Nickel and tantalum are melted together in a vacuum arc furnace to produce high-purity intermetallic compounds.
Electrodeposition: Nickel-tantalum coatings can be produced by electrodepositing nickel and tantalum from an electrolyte solution onto a substrate.
Chemical Reactions Analysis
Nickel-tantalum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form nickel oxide and tantalum oxide. This reaction is typically carried out at high temperatures in the presence of oxygen.
Reduction: Nickel-tantalum oxides can be reduced back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Nickel-tantalum compounds can undergo substitution reactions where one element is replaced by another, such as substituting nickel with cobalt or iron.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at elevated temperatures.
Substitution: Other transition metals in a high-temperature environment.
Major Products Formed:
Oxidation: Nickel oxide and tantalum oxide.
Reduction: Metallic nickel and tantalum.
Substitution: New intermetallic compounds with substituted elements
Scientific Research Applications
Nickel-tantalum compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electronics: Due to their excellent electrical conductivity and stability, nickel-tantalum compounds are used in electronic components such as capacitors and resistors.
Aerospace: Their high melting points and corrosion resistance make them suitable for use in aerospace components exposed to extreme conditions.
Medical Applications: Nickel-tantalum alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion
Mechanism of Action
The mechanism by which nickel-tantalum compounds exert their effects depends on their specific application:
Catalysis: In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Electronics: In electronic applications, the compound’s excellent electrical conductivity allows for efficient electron flow, enhancing the performance of electronic devices.
Aerospace and Medical Applications: The compound’s high melting point and corrosion resistance ensure durability and stability in harsh environments, making them ideal for aerospace and medical applications
Comparison with Similar Compounds
- Nickel-niobium
- Nickel-titanium
- Nickel-chromium
- Nickel-molybdenum
Nickel-tantalum compounds are unique due to their combination of high melting points, excellent corrosion resistance, and significant hardness, making them valuable in various industrial and scientific applications.
Properties
CAS No. |
12035-68-6 |
|---|---|
Molecular Formula |
Ni2Ta |
Molecular Weight |
298.335 g/mol |
IUPAC Name |
nickel;tantalum |
InChI |
InChI=1S/2Ni.Ta |
InChI Key |
QGDSKODPRSTXPD-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


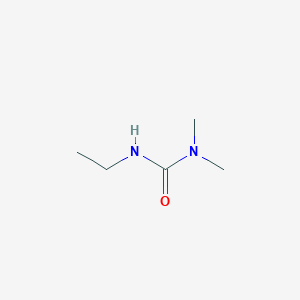
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
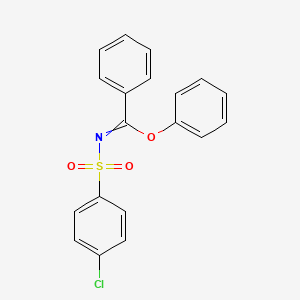
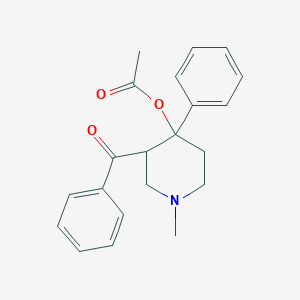
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
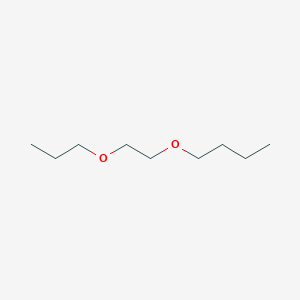
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
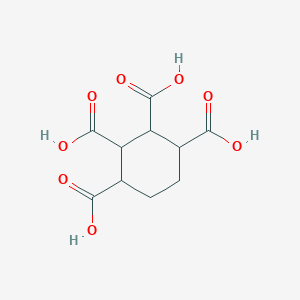

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
